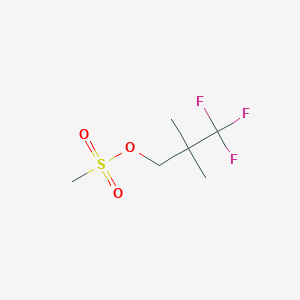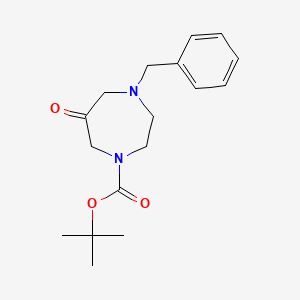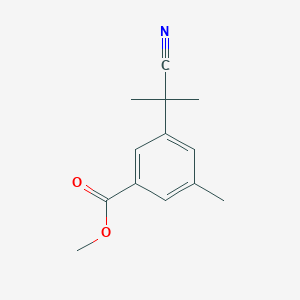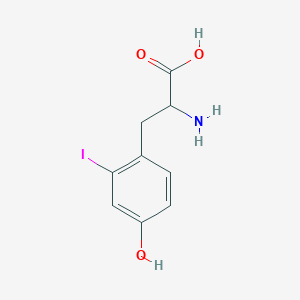
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of an iodine atom at the 2-position of the phenyl ring, which significantly alters its chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid typically involves the iodination of tyrosine. One common method is the electrophilic aromatic substitution reaction, where tyrosine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions usually include:
Reagents: Iodine (I2), Sodium iodate (NaIO3)
Solvent: Acetic acid (CH3COOH)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of deiodinated tyrosine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosine: The parent compound without the iodine atom.
3-Iodotyrosine: Another iodinated derivative with the iodine atom at the 3-position.
4-Iodophenylalanine: A similar compound with the iodine atom at the 4-position of the phenyl ring.
Uniqueness
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid is unique due to the specific positioning of the iodine atom, which imparts distinct chemical and biological properties. This positioning enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10INO3 |
|---|---|
Poids moléculaire |
307.08 g/mol |
Nom IUPAC |
2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |
Clé InChI |
BMBZSHPNHVPCNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
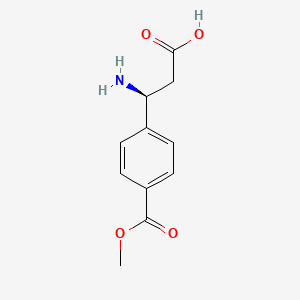
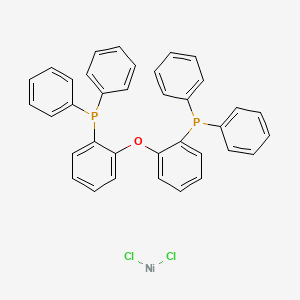
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
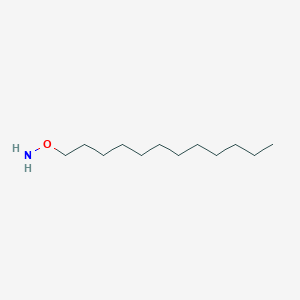

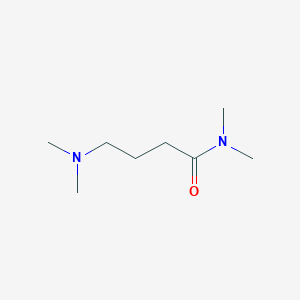
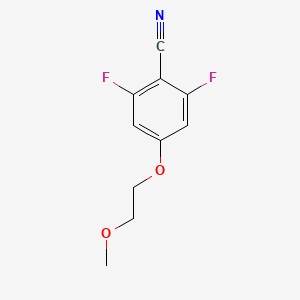
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)

